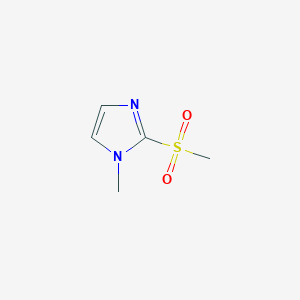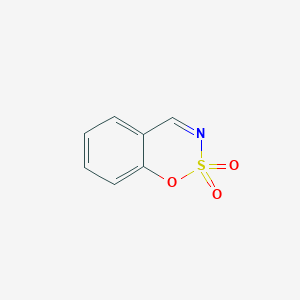
D-Mannitol, 1,6-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibenzoyl-D-mannitol is a chemical compound that belongs to the class of carbohydrate derivatives. It is a white crystalline powder that is soluble in water and ethanol. The compound is widely used in scientific research as it exhibits various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bioengineering Applications
- Photosynthetic Mannitol Biosynthesis : Research by Jacobsen and Frigaard (2014) in "Metabolic engineering" demonstrates the genetic modification of the marine cyanobacterium Synechococcus sp. PCC 7002 to photosynthetically produce mannitol from CO2. This process may have implications for the biosynthesis of valuable sugars and sugar derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).
Crystallography and Compound Characterization
- Crystal Structure Analysis : Duggan et al. (2003) in "Acta Crystallographica Section E-structure Reports Online" investigated the crystal structure of a derivative of 1,6-Dibenzoyl-D-mannitol, confirming that the phenylboronate moieties exist as six-membered rings in the solid state (Duggan, Humphrey, Price, & Tyndall, 2003).
Organic Synthesis and Catalysis
- Development of Chiral Ligands for Catalysis : Brown, Dayrit, and Sinou (1987) in the "Journal of The Chemical Society-perkin Transactions 1" detailed the treatment of D-mannitol 1,6-dibenzoate for the formation of cyclic acetals, leading to the creation of novel phosphine ligands. These ligands demonstrated potential in asymmetric hydrogenation, indicating a role in the synthesis of amino acids from various precursors (Brown, Dayrit, & Sinou, 1987).
Novel Material Development
- Photochemically Reversible Liquefaction and Solidification : Akiyama et al. (2014) in "ACS applied materials & interfaces" explored multiazobenzene compounds derived from D-mannitols, which exhibited photochemically reversible liquefaction and solidification at room temperature. This research holds potential for the development of reworkable adhesives and other photoresponsive materials (Akiyama et al., 2014).
Eigenschaften
CAS-Nummer |
7226-27-9 |
|---|---|
Molekularformel |
C20H22O8 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl] benzoate |
InChI |
InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2/t15-,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
LDFVROHMRYBVGB-BRSBDYLESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
Andere CAS-Nummern |
7226-27-9 5346-88-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















